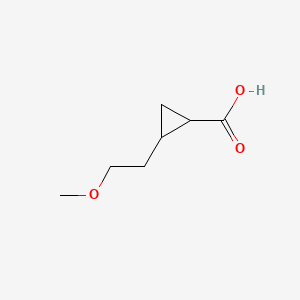
2-((tert-Butoxycarbonyl)amino)-3-(1-methyl-1H-pyrazol-3-yl)propanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-{[(tert-butoxy)carbonyl]amino}-3-(1-methyl-1H-pyrazol-3-yl)propanoic acid is a compound that belongs to the class of amino acids. It features a tert-butoxycarbonyl (Boc) protecting group attached to the amino group, which is commonly used in peptide synthesis to protect the amino group from unwanted reactions. The compound also contains a pyrazole ring, which is a five-membered heterocyclic ring containing two nitrogen atoms. This structure makes it an interesting subject for various chemical and biological studies.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[(tert-butoxy)carbonyl]amino}-3-(1-methyl-1H-pyrazol-3-yl)propanoic acid typically involves multiple steps One common method starts with the alkylation of a pyrazole derivative The pyrazole ring is first alkylated using an appropriate alkylating agentThe final step involves the oxidation of the intermediate to yield the desired product .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the public domain. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through various purification techniques such as recrystallization and chromatography.
Análisis De Reacciones Químicas
Types of Reactions
2-{[(tert-butoxy)carbonyl]amino}-3-(1-methyl-1H-pyrazol-3-yl)propanoic acid can undergo several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidized derivatives.
Reduction: Reduction reactions can be used to modify the pyrazole ring or the Boc-protected amino group.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyrazole ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate is commonly used for the oxidation of intermediates in the synthesis of this compound.
Reduction: Sodium borohydride in methanol at low temperatures is used for the reduction of intermediates.
Substitution: Various alkylating agents can be used for the substitution reactions on the pyrazole ring.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions can yield oxidized derivatives of the compound, while reduction reactions can produce reduced forms of the pyrazole ring or the Boc-protected amino group.
Aplicaciones Científicas De Investigación
2-{[(tert-butoxy)carbonyl]amino}-3-(1-methyl-1H-pyrazol-3-yl)propanoic acid has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various peptides and other complex organic molecules.
Biology: The compound can be used in studies involving enzyme-substrate interactions and protein synthesis.
Industry: The compound can be used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 2-{[(tert-butoxy)carbonyl]amino}-3-(1-methyl-1H-pyrazol-3-yl)propanoic acid involves its interaction with various molecular targets. The Boc-protected amino group can be deprotected under acidic conditions to yield the free amino group, which can then participate in various biochemical reactions. The pyrazole ring can interact with enzymes and other proteins, potentially inhibiting or modifying their activity .
Comparación Con Compuestos Similares
Similar Compounds
2-{[(tert-butoxy)carbonyl]amino}-3-(1-methyl-1H-indol-3-yl)propanoic acid: This compound is similar in structure but contains an indole ring instead of a pyrazole ring.
Methyl 2-{[(tert-butoxy)carbonyl]amino}-3-hydroxy-3-phenylpropanoate: This compound has a phenyl group and a hydroxyl group instead of the pyrazole ring.
Uniqueness
The presence of the pyrazole ring in 2-{[(tert-butoxy)carbonyl]amino}-3-(1-methyl-1H-pyrazol-3-yl)propanoic acid makes it unique compared to similar compounds. The pyrazole ring imparts distinct chemical and biological properties, making it a valuable compound for various research applications.
Propiedades
Fórmula molecular |
C12H19N3O4 |
|---|---|
Peso molecular |
269.30 g/mol |
Nombre IUPAC |
2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-(1-methylpyrazol-3-yl)propanoic acid |
InChI |
InChI=1S/C12H19N3O4/c1-12(2,3)19-11(18)13-9(10(16)17)7-8-5-6-15(4)14-8/h5-6,9H,7H2,1-4H3,(H,13,18)(H,16,17) |
Clave InChI |
XCPCOFLRZRIETO-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)OC(=O)NC(CC1=NN(C=C1)C)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


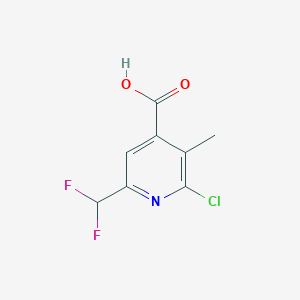

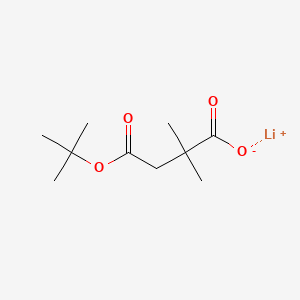

![N-[(4-bromophenyl)methyl]-4-fluoro-N-methylbenzene-1-sulfonamide](/img/structure/B15312198.png)
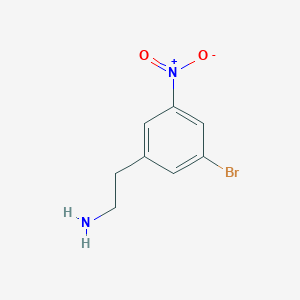
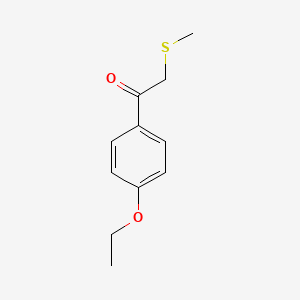


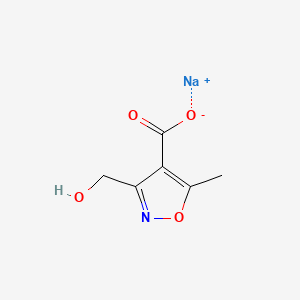
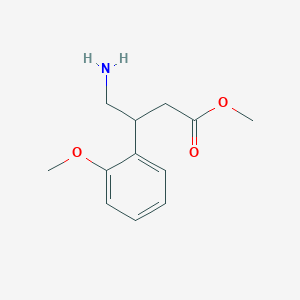
![4-{[1-(Bromomethyl)cyclopropyl]methyl}morpholinehydrobromide](/img/structure/B15312257.png)
